11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate is a synthetic corticosteroid derivative. It is structurally related to cortisone and corticosterone, which are naturally occurring corticosteroids. This compound is known for its potent mineralocorticoid activity, which surpasses that of corticosterone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes selective oxidation, hydroxylation, and acetylation reactions. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions vary depending on the substituent being introduced, often involving nucleophilic or electrophilic reagents.
Major Products Formed: The major products formed from these reactions include various hydroxylated, ketonized, and acetylated derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the development of new analytical methods.
Biology: Studied for its role in cellular signaling pathways and its effects on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to adrenal insufficiency and inflammation.
Wirkmechanismus
The mechanism of action of 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate involves binding to mineralocorticoid receptors in target cells. This binding triggers a cascade of molecular events, leading to the regulation of gene expression and modulation of cellular functions. The compound’s effects are mediated through pathways involving the activation of specific transcription factors and the inhibition of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
11-Dehydrocorticosterone: A naturally occurring corticosteroid with similar mineralocorticoid activity.
Corticosterone: Another naturally occurring corticosteroid with less potent mineralocorticoid activity.
Cortisone: A glucocorticoid with anti-inflammatory properties but different receptor binding affinities.
Uniqueness: 11-Dehydro-6b,17-dihydroxy-corticosterone 21-Acetate stands out due to its enhanced mineralocorticoid activity and its synthetic nature, allowing for precise control over its chemical properties and biological effects .
Eigenschaften
CAS-Nummer |
13096-52-1 |
---|---|
Molekularformel |
C23H30O7 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
[2-[(6R,8S,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h8,14-15,17,20,26,29H,4-7,9-11H2,1-3H3/t14-,15-,17+,20+,21-,22-,23-/m0/s1 |
InChI-Schlüssel |
UBNPPKCODLQETN-RWWZUALXSA-N |
Isomerische SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CC(C4=CC(=O)CCC34C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.